molecular formula C7H6Cl2 B125461 2,6-Dichlorotoluene CAS No. 118-69-4

2,6-Dichlorotoluene

Cat. No.: B125461
CAS No.: 118-69-4
M. Wt: 161.03 g/mol
InChI Key: DMEDNTFWIHCBRK-UHFFFAOYSA-N
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Description

2,6-Dichlorotoluene is an organic compound with the molecular formula C7H6Cl2. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in the synthesis of various chemicals. This compound is part of the dichlorotoluene family, which includes several isomers with different chlorine atom positions on the toluene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorotoluene can be synthesized through several methods:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • 2,6-Dichlorobenzaldehyde
  • 2,6-Dichlorobenzoic Acid
  • 2,6-Dichlorotoluidine

Scientific Research Applications

2,6-Dichlorotoluene is used in various scientific research applications:

Comparison with Similar Compounds

2,6-Dichlorotoluene can be compared with other dichlorotoluene isomers such as:

  • 2,4-Dichlorotoluene
  • 3,4-Dichlorotoluene
  • 2,5-Dichlorotoluene

Uniqueness:

Biological Activity

2,6-Dichlorotoluene (2,6-DCT), with the CAS Number 118-69-4, is a chlorinated aromatic hydrocarbon that has garnered attention due to its applications in industrial processes and potential environmental impacts. This article explores the biological activity of 2,6-DCT, focusing on its toxicity, reproductive effects, and environmental interactions.

2,6-DCT is primarily used as an intermediate in the synthesis of agricultural chemicals, pharmaceuticals, and dyes. It is derived from the chlorination of toluene and exists alongside other dichlorotoluene isomers. Its chemical structure allows it to participate in various chemical reactions, making it valuable in industrial applications.

Acute Toxicity

Acute exposure to 2,6-DCT can lead to irritation of mucous membranes, skin, and eyes. The oral LD50 (lethal dose for 50% of the population) values are reported to be relatively high, indicating moderate toxicity. For example, studies have indicated LD50 values exceeding 2000 mg/kg in rats for related dichlorotoluene compounds .

Repeated Dose Toxicity

In repeated dose studies conducted on Sprague-Dawley rats, significant findings were observed:

  • Histopathological Changes : Liver and kidney damage was noted at doses of 300 mg/kg/day and higher. Histopathological examinations revealed hypertrophy of hepatocytes and increased eosinophilic bodies in kidneys .
  • No Observed Effect Levels (NOELs) : The NOEL for repeated dose toxicity was determined to be 30 mg/kg/day, while for reproductive toxicity it was found to be 100 mg/kg/day .

Reproductive and Developmental Toxicity

The reproductive toxicity of 2,6-DCT has been assessed through combined repeat dose and reproductive/developmental toxicity studies. Maternal toxicity was observed at higher doses, with histopathological changes in the liver and kidneys also affecting reproductive outcomes . The risk assessment indicates a low potential risk for consumers and workers due to high margins of safety calculated from exposure scenarios.

Genotoxicity

2,6-DCT has been evaluated for genotoxic effects using bacterial tests and chromosomal aberration assays. Results demonstrated that it is not mutagenic in these tests, suggesting a lower risk for genetic damage compared to other compounds within its class .

Bioconcentration Potential

The bioconcentration factor (BCF) for 2,6-DCT is considered moderate. This indicates that while it can accumulate in aquatic organisms, current assessments suggest that its environmental impact is low due to low predicted environmental concentrations (PEC) relative to predicted no-effect concentrations (PNEC) .

Aquatic Toxicity

Toxicity assessments indicate that while 2,6-DCT may pose some risk to aquatic life (e.g., Daphnia), the PEC/PNEC ratio remains below 1 under local exposure scenarios. This suggests that the chemical's impact on aquatic ecosystems is currently minimal .

Mechanochemical Applications

Recent studies have explored the use of mechanochemistry involving 2,6-DCT as a model substrate for sustainable chemical manufacturing processes. Mechanochemical methods have been shown to enhance selectivity and yield in various reactions involving dichlorotoluenes .

Synthesis Innovations

Innovative methods for synthesizing 2,6-DCT have also been developed using directional chlorination techniques that optimize purity and yield while minimizing by-products . These advancements highlight the compound's relevance in both industrial applications and environmental sustainability efforts.

Properties

IUPAC Name

1,3-dichloro-2-methylbenzene
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InChI

InChI=1S/C7H6Cl2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
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InChI Key

DMEDNTFWIHCBRK-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC=C1Cl)Cl
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Molecular Formula

C7H6Cl2
Record name 2,6-DICHLOROTOLUENE
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DSSTOX Substance ID

DTXSID3040697
Record name 2,6-Dichlorotoluene
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Molecular Weight

161.03 g/mol
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Physical Description

Liquid; mp = 2.8 deg C; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

198 °C @ 760 mm Hg, 198 °C
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Flash Point

82 °C
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Solubility

Soluble in chloroform, Insoluble in water., Solubility in water, g/100ml at 25 °C: (very poor)
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Density

1268.6 kg/cu m @ 20 °C, Liquid density = 1.254 g/cu cm at 20 °C, 1.28 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
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Vapor Pressure

0.35 [mmHg], Vapor pressure, Pa at 25 °C: 34
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CAS No.

118-69-4
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Melting Point

25.8 °C, 2.8 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichlorotoluene
Reactant of Route 2
2,6-Dichlorotoluene
Reactant of Route 3
2,6-Dichlorotoluene
Reactant of Route 4
2,6-Dichlorotoluene
Reactant of Route 5
2,6-Dichlorotoluene
Reactant of Route 6
2,6-Dichlorotoluene

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